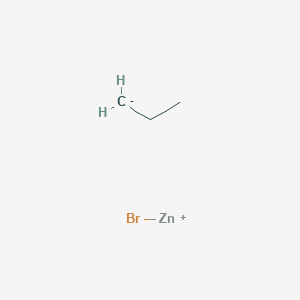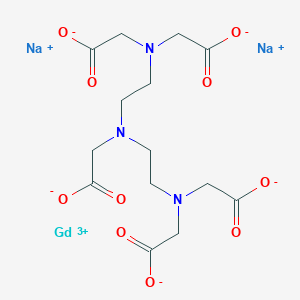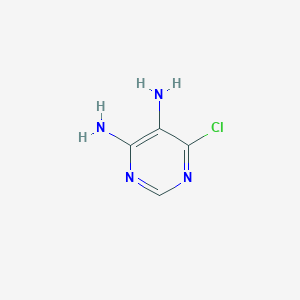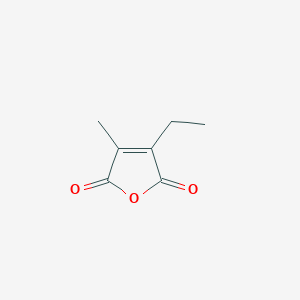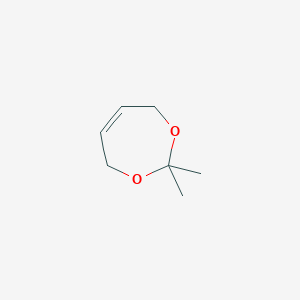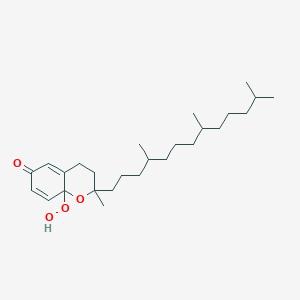
alpha-Tocopherol hydroperoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-tocopherol hydroperoxide is a compound that belongs to the group of tocopherols, which are lipophilic antioxidants. Alpha-tocopherol hydroperoxide is a derivative of alpha-tocopherol, which is the most biologically active form of vitamin E. Alpha-tocopherol hydroperoxide is formed when alpha-tocopherol reacts with reactive oxygen species (ROS) in the body. The synthesis method and scientific research application of alpha-tocopherol hydroperoxide are important topics of study in the field of biochemistry.
Mecanismo De Acción
The mechanism of action of alpha-tocopherol hydroperoxide is related to its antioxidant activity. When alpha-tocopherol hydroperoxide is present in cells, it can react with alpha-Tocopherol hydroperoxide and neutralize them before they can cause damage to cellular components such as DNA, proteins, and lipids. Alpha-tocopherol hydroperoxide can also regenerate other antioxidants such as vitamin C, which further enhances its antioxidant activity.
Efectos Bioquímicos Y Fisiológicos
Alpha-tocopherol hydroperoxide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that alpha-tocopherol hydroperoxide can protect cells from oxidative damage, reduce inflammation, and enhance immune function. In vivo studies have shown that alpha-tocopherol hydroperoxide can improve cognitive function, reduce the risk of cardiovascular disease, and improve bone health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using alpha-tocopherol hydroperoxide in lab experiments is that it is a well-characterized compound that is readily available. It is also relatively stable and can be stored for long periods of time. However, one limitation of using alpha-tocopherol hydroperoxide in lab experiments is that it can be difficult to work with due to its lipophilic nature. It may also be difficult to determine its exact concentration in biological samples.
Direcciones Futuras
There are a number of future directions for research on alpha-tocopherol hydroperoxide. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. For example, alpha-tocopherol hydroperoxide has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its role in aging and longevity. Alpha-tocopherol hydroperoxide has been shown to improve lifespan in animal models, and further research is needed to determine its potential as an anti-aging agent.
Métodos De Síntesis
Alpha-tocopherol hydroperoxide is synthesized by the reaction of alpha-tocopherol with alpha-Tocopherol hydroperoxide. alpha-Tocopherol hydroperoxide are highly reactive molecules that are produced in the body as a result of normal metabolic processes. alpha-Tocopherol hydroperoxide can also be generated by exposure to environmental toxins such as cigarette smoke and air pollution. When alpha-tocopherol reacts with alpha-Tocopherol hydroperoxide, it is converted into alpha-tocopherol hydroperoxide.
Aplicaciones Científicas De Investigación
Alpha-tocopherol hydroperoxide has been the subject of extensive scientific research due to its potential as an antioxidant. Antioxidants are compounds that protect cells from damage caused by alpha-Tocopherol hydroperoxide. Alpha-tocopherol hydroperoxide has been shown to have antioxidant activity in vitro, meaning that it can protect cells from oxidative damage in a laboratory setting.
Propiedades
Número CAS |
141913-27-1 |
|---|---|
Nombre del producto |
alpha-Tocopherol hydroperoxide |
Fórmula molecular |
C26H44O4 |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
8a-hydroperoxy-2-methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-one |
InChI |
InChI=1S/C26H44O4/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-16-25(5)17-14-23-19-24(27)15-18-26(23,29-25)30-28/h15,18-22,28H,6-14,16-17H2,1-5H3 |
Clave InChI |
KGTQMSAPGQUKQR-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=CC(=O)C=CC2(O1)OO)C |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=CC(=O)C=CC2(O1)OO)C |
Sinónimos |
8a-hydroperoxy-tocopherone alpha-tocopherol hydroperoxide Toc-OOH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



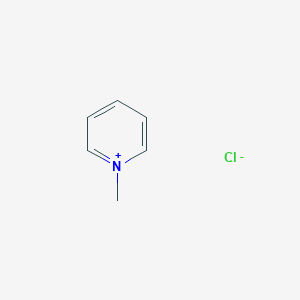
![1H-Pyrrolo[2,3-B]pyridine, 3-methoxy-2-methyl-](/img/structure/B126418.png)
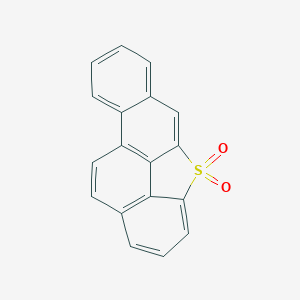
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B126426.png)

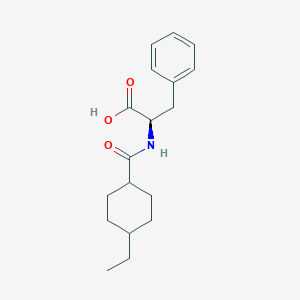
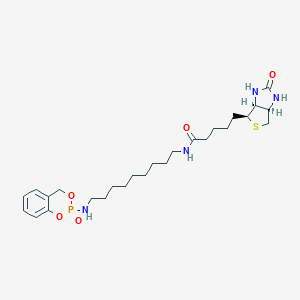
![[4-(4-Heptylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]azanium;chloride](/img/structure/B126438.png)
